![molecular formula C14H16N4S B6631699 4,6-Dimethyl-2-[2-(1,3-thiazol-2-yl)propylamino]pyridine-3-carbonitrile](/img/structure/B6631699.png)
4,6-Dimethyl-2-[2-(1,3-thiazol-2-yl)propylamino]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethyl-2-[2-(1,3-thiazol-2-yl)propylamino]pyridine-3-carbonitrile, commonly known as DT-010, is a synthetic compound with potential therapeutic applications. It belongs to the class of pyridine derivatives and has been studied extensively for its biological activities.
Mécanisme D'action
DT-010 exerts its biological activities through multiple mechanisms. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, monoamine oxidase, and histone deacetylase. It also modulates several signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. Additionally, DT-010 has been shown to interact with several receptors, including the nicotinic acetylcholine receptor and the NMDA receptor.
Biochemical and physiological effects:
DT-010 has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of several neurotransmitters, including acetylcholine, dopamine, and serotonin. It also inhibits the production of several pro-inflammatory cytokines, including TNF-alpha and IL-6. Additionally, DT-010 has been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
DT-010 has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been extensively studied for its biological activities and has been shown to have potential therapeutic applications. However, DT-010 also has some limitations for laboratory experiments. It is a relatively new compound and its biological activities are not fully understood. Additionally, the synthesis process is multi-step and may be challenging for some laboratories.
Orientations Futures
There are several future directions for research on DT-010. One area of research is to further elucidate the mechanism of action of DT-010. This will help to better understand its biological activities and potential therapeutic applications. Another area of research is to study the pharmacokinetics and pharmacodynamics of DT-010 in animal models and humans. This will help to determine the optimal dosage and administration route for potential therapeutic applications. Additionally, further research is needed to determine the safety and toxicity profile of DT-010. This will be important for potential clinical trials and eventual approval for human use.
Méthodes De Synthèse
DT-010 can be synthesized using a multi-step reaction process. The first step involves the reaction of 2-bromo-4,6-dimethylpyridine with sodium thiomethoxide to form 2-methylthio-4,6-dimethylpyridine. The second step involves the reaction of this intermediate with 2-bromo-1,3-thiazole to form 2-(2-bromo-1,3-thiazol-2-yl)propyl-2-methylthio-4,6-dimethylpyridine. The final step involves the reaction of this intermediate with sodium cyanide to form DT-010.
Applications De Recherche Scientifique
DT-010 has been studied for its potential therapeutic applications in a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. In Alzheimer's disease, DT-010 has been shown to inhibit the formation of amyloid-beta plaques, which are believed to be a major contributor to the disease. In Parkinson's disease, DT-010 has been shown to protect dopaminergic neurons from oxidative stress and neuroinflammation.
Propriétés
IUPAC Name |
4,6-dimethyl-2-[2-(1,3-thiazol-2-yl)propylamino]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4S/c1-9-6-11(3)18-13(12(9)7-15)17-8-10(2)14-16-4-5-19-14/h4-6,10H,8H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLVUXFCRRBJMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)NCC(C)C2=NC=CS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-2-[2-(1,3-thiazol-2-yl)propylamino]pyridine-3-carbonitrile |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.